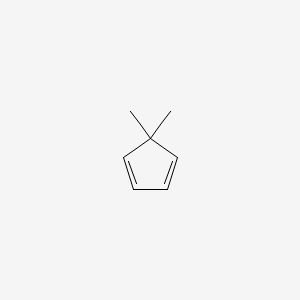
1,3-Cyclopentadiene, 5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Cyclopentadiene, 5,5-dimethyl- can be synthesized through various methods, including:
Annulation Reactions: These reactions involve the construction of a five-membered ring, such as [2 + 2 + 1] and [3 + 2] annulation reactions.
Electrocyclization Reactions: An example is the Nazarov Cyclization, which involves the formation of cyclopentadienes.
Industrial Production Methods
In industrial settings, cyclopentadiene monomers are typically obtained by cracking commercial dicyclopentadiene at around 180°C. The monomer is then collected by distillation and used shortly thereafter .
Chemical Reactions Analysis
1,3-Cyclopentadiene, 5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed on this compound.
Substitution: It can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Solvents: Solvents like cyclohexane and heptane are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
1,3-Cyclopentadiene, 5,5-dimethyl- has several scientific research applications, including:
Biology: The compound can be used in the study of biological processes and as a building block for biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Cyclopentadiene, 5,5-dimethyl- involves its interaction with molecular targets and pathways. The compound can participate in various chemical reactions, such as cycloaddition and substitution, due to its conjugated diene structure. This allows it to form stable intermediates and products through different reaction pathways .
Comparison with Similar Compounds
1,3-Cyclopentadiene, 5,5-dimethyl- can be compared with other similar compounds, such as:
Cyclopentadiene: The parent compound without the methyl groups.
1,3-Cyclopentadiene, 5,5-dimethyl-1-ethyl-: A derivative with an additional ethyl group attached to the first carbon atom.
Cycloheptatriene: A seven-membered ring analog with similar conjugated diene properties.
Uniqueness
The presence of the two methyl groups in 1,3-Cyclopentadiene, 5,5-dimethyl- imparts unique chemical properties, such as increased stability and reactivity in certain reactions, compared to its parent compound .
Properties
CAS No. |
4125-18-2 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
5,5-dimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H10/c1-7(2)5-3-4-6-7/h3-6H,1-2H3 |
InChI Key |
QWJWPDHACGGABF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



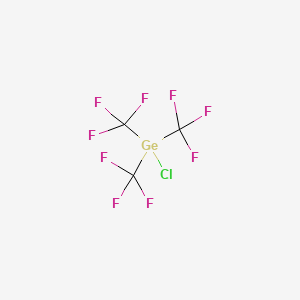
![2-[2-(4-{2-[2-(4-{2-Thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride](/img/structure/B13422649.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)
![(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide](/img/structure/B13422661.png)

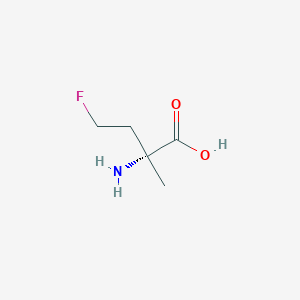

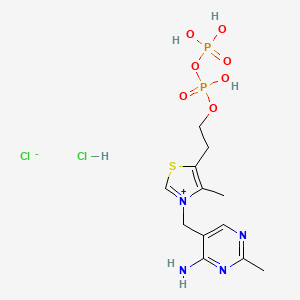
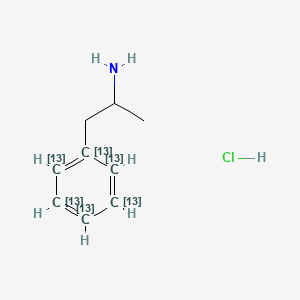

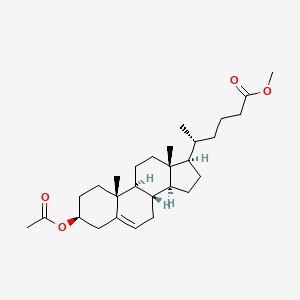
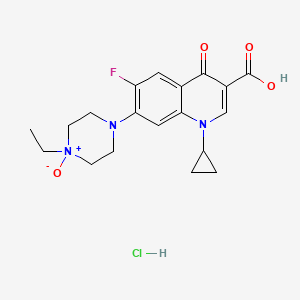
![1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene](/img/structure/B13422726.png)
